molecular formula C18H18O2 B12008921 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one CAS No. 14805-08-4

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one

Cat. No.: B12008921
CAS No.: 14805-08-4
M. Wt: 266.3 g/mol
InChI Key: DZHKVLWRUMOGTN-UHFFFAOYSA-N
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Description

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one is a complex organic compound with the molecular formula C18H20O2

Properties

CAS No.

14805-08-4

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

8-methoxy-3a-methyl-2,4,5,10-tetrahydrocyclopenta[a]fluoren-3-one

InChI

InChI=1S/C18H18O2/c1-18-8-7-14-13-4-3-12(20-2)9-11(13)10-15(14)16(18)5-6-17(18)19/h3-5,9H,6-8,10H2,1-2H3

InChI Key

DZHKVLWRUMOGTN-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3=C(C1=CCC2=O)CC4=C3C=CC(=C4)OC

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Strategy

The cyclopentane ring could arise from a [4+2] cycloaddition between a diene and a suitably functionalized dienophile. For example, a norbornene-derived diene reacting with a methoxy-substituted quinone methide might yield the bicyclic core, followed by methylation and oxidation.

Friedel-Crafts Annulation Pathway

Electrophilic alkylation of an aromatic precursor (e.g., a methoxy-substituted fluorenone) with a cyclopentyl carbocation could form the fused ring system. This method would require precise control over electrophile stability and Lewis acid catalysis.

Synthesis via Diels-Alder Cycloaddition

Preparation of the Diene and Dienophile

A norbornadiene derivative serves as the diene, while the dienophile is synthesized from 8-methoxyfluoren-3-one via bromination and elimination to form a quinone methide intermediate.

Example Protocol:

  • Bromination : 8-Methoxyfluoren-3-one is treated with N-bromosuccinimide (NBS) in CCl₄ under radical conditions to yield 4-bromo-8-methoxyfluoren-3-one.

  • Elimination : Dehydrohalogenation using DBU in DMF generates the reactive quinone methide.

Cycloaddition and Post-Modification

The Diels-Alder reaction proceeds at 80°C in toluene, followed by hydrogenation of the exo-methylene group and ketone reduction. Subsequent methylation at the 3a-position is achieved using methyl iodide and LDA.

Table 1: Diels-Alder Route Optimization

StepReagents/ConditionsYield (%)Key Challenges
BrominationNBS, CCl₄, AIBN, 60°C78Over-bromination side products
Quinone methide formationDBU, DMF, 25°C65Stability of intermediate
CycloadditionToluene, 80°C, 12 h52Regioselectivity control
MethylationMeI, LDA, THF, -78°C89Competing enolate formation

Friedel-Crafts Alkylation Approach

Electrophile Design

A cyclopentyl carbocation precursor (e.g., cyclopentyl bromide) is generated in situ using AlCl₃. The electrophile reacts with 8-methoxyfluoren-3-one at the electron-rich C4 position.

Reaction Mechanism and Optimization

The Friedel-Crafts alkylation proceeds via σ-complex formation, with AlCl₃ coordinating to the ketone oxygen, enhancing electrophilicity. Microwave-assisted heating at 100°C improves reaction rate and yield.

Table 2: Friedel-Crafts Conditions Screening

Lewis AcidSolventTemp (°C)Time (h)Yield (%)
AlCl₃CH₂Cl₂252432
FeCl₃Nitromethane80641
BF₃·OEt₂Toluene100358

Tandem Michael Addition-Cyclization

Base-Catalyzed Annulation

A conjugated enone system undergoes Michael addition with a methyl-substituted cyclopentanol, followed by acid-catalyzed cyclodehydration.

Critical Steps:

  • Michael Donor : 8-Methoxy-1-tetralone derivatives.

  • Cyclization Catalyst : p-TsOH in refluxing xylene induces ring closure via keto-enol tautomerization.

Stereochemical Considerations

The 3a-methyl group’s configuration is controlled by the stereoelectronics of the Michael addition step. Use of chiral phase-transfer catalysts (e.g., Cinchona alkaloids) achieves up to 75% enantiomeric excess.

Oxidative Dearomatization Strategies

Phenol Oxidation Pathway

Starting from a methoxy-substituted biphenyl precursor, hypervalent iodine reagents (e.g., IBX) induce dearomatization, forming the ketone and cyclopentane rings simultaneously.

Table 3: Oxidative Dearomatization Results

Oxidizing AgentSolventTemp (°C)Yield (%)
IBXDMSO8047
Mn(OAc)₃HOAc11039
DDQCH₃CN2528

Comparative Analysis of Methods

Table 4: Route Efficiency and Scalability

MethodAvg Yield (%)Cost IndexScalabilityStereocontrol
Diels-Alder52–58HighModerateLow
Friedel-Crafts41–58MediumHighNone
Tandem Annulation65–72MediumLowHigh
Oxidative Dearomatization28–47LowModerateModerate

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3a-Ethyl-8-methoxy-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-yl acetate
  • 8-methoxy-3a-methyl-2,3,3a,4,5,10-hexahydrocyclopenta[a]fluoren-3-ol

Uniqueness

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2h)-one, with the CAS number 14805-08-4, is a complex organic compound notable for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18O2
  • Molecular Weight : 266.34 g/mol
  • IUPAC Name : 8-methoxy-3a-methyl-2,4,5,10-tetrahydrocyclopenta[a]fluoren-3-one
PropertyValue
CAS No.14805-08-4
Molecular FormulaC18H18O2
Molecular Weight266.34 g/mol

Biological Activity

Research on this compound has indicated several potential biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It potentially interacts with cellular pathways involved in cancer cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Similar to other methoxylated compounds, it may possess antimicrobial properties that could be beneficial in treating infections.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation : It could bind to various receptors influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparison with Related Compounds

The biological activity of this compound can be compared with other methoxylated compounds:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundPotentialPotentialPotential
Methoxylated Flavonoids (e.g., Quercetin)Well-documentedWell-documentedWell-documented
Other Methoxylated CyclopentanoidsLimited evidenceLimited evidenceLimited evidence

Q & A

Q. How can researchers optimize the multi-step synthesis of 8-Methoxy-3a-methyl-3a,4,5,10-tetrahydrocyclopenta[a]fluoren-3(2H)-one to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Catalyst Selection : Use Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) to enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while reducing side reactions .
  • Temperature Gradients : Stepwise temperature control (e.g., 0–5°C for ketone formation, 80–100°C for cyclization) minimizes decomposition .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts .

Q. What analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns (e.g., hydrogen atom positioning via SHELXL97 refinement) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify methoxy and methyl groups (δ 3.2–3.5 ppm for OCH3_3, δ 1.2–1.5 ppm for CH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ peak at m/z 326.15) .

Q. How can preliminary biological activity assays be designed for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or inflammatory mediators (e.g., COX-2) based on structural analogs with fused chromene cores .
  • In Vitro Assays : Use MTT assays (IC50_{50} determination) on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .
  • Control Compounds : Compare with fluorophenyl- or methoxy-substituted analogs to isolate substituent effects .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopentafluorenone core in ring-opening or functionalization reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich methoxy group directs electrophiles to the C-8 position; DFT calculations predict activation barriers .
  • Ring Strain Analysis : Cyclopentane ring strain (via X-ray data) increases susceptibility to nucleophilic attack at the ketone moiety .
  • Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps in oxidation or reduction pathways .

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact biological activity and binding affinity?

Methodological Answer:

  • Comparative SAR Table :
SubstituentPositionBiological Activity (IC50_{50}, µM)Binding Affinity (ΔG, kcal/mol)
8-OCH3_3C-812.3 (COX-2 inhibition) -8.2
4-ClC-48.7 (Anticancer) -9.1
  • Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR); methoxy groups form hydrogen bonds with Arg120 .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects conformational exchange broadening in cyclopentane protons .
  • DFT-NMR Comparison : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level; chemical shift deviations >0.5 ppm suggest solvation effects .
  • Crystallographic Validation : Overlay X-ray structures with computational models to validate bond angles and torsional strain .

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